Methyl 2-{[2-(3,4-dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetate
Description
Methyl 2-{[2-(3,4-dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetate is a specialized thiocarbonylthio compound primarily utilized as a reversible addition-fragmentation chain-transfer (RAFT) agent in controlled/living radical polymerization (CRP). Its structure features a phenyl-substituted ethyl core with a 3,4-dimethylanilino group, a thioacetate moiety, and a methyl ester terminus. This architecture enables precise control over polymer molecular weight, polydispersity (Đ < 1.2), and the synthesis of block copolymers . The compound’s design aligns with the RAFT mechanism, where the Z-group (3,4-dimethylanilino) and R-group (phenylethyl) influence its reactivity and compatibility with monomers such as styrenics and acrylates .
Properties
IUPAC Name |
methyl 2-[2-(3,4-dimethylanilino)-2-oxo-1-phenylethyl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-13-9-10-16(11-14(13)2)20-19(22)18(24-12-17(21)23-3)15-7-5-4-6-8-15/h4-11,18H,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHZUAUQNQDTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)SCC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[2-(3,4-dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetate is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula: C18H22N2O3S
- Molecular Weight: 346.44 g/mol
Biological Activity Overview
1. Anticancer Activity:
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, leading to programmed cell death.
2. Antioxidant Properties:
The compound has demonstrated potent antioxidant activity, which helps in scavenging free radicals. This property is crucial for preventing oxidative stress-related diseases. In vitro studies have shown that it effectively reduces reactive oxygen species (ROS) levels in cellular models.
3. Anti-inflammatory Effects:
this compound has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: It acts as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways: The compound influences various signaling pathways, including MAPK and NF-kB pathways, which are critical for cell survival and inflammation.
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.
Case Study 2: Antioxidant Activity
In a study assessing antioxidant capabilities, the compound was tested against DPPH radicals. It exhibited an IC50 value of 25 µM, comparable to standard antioxidants like ascorbic acid.
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar RAFT Agents
RAFT agents are categorized by their Z- and R-group substituents, which dictate monomer compatibility, polymerization rates, and end-group fidelity. Below is a detailed comparison of Methyl 2-{[2-(3,4-dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetate with structurally analogous agents:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Z-Group Influence: The 3,4-dimethylanilino Z-group in Methyl 2-{[2-(3,4-dimethylanilino)...} enhances stabilization of the intermediate radical via electron-donating effects, improving control over acrylate polymerizations compared to trithiocarbonates (e.g., S,S-dibenzyl trithiocarbonate) . However, its steric bulk reduces compatibility with methacrylates relative to cumyl dithiobenzoate (phenyl Z-group), which offers broader monomer scope .
R-Group Reactivity: The phenylethyl R-group facilitates efficient re-initiation but may introduce slight color impurities due to aromatic byproducts, a drawback avoided by alkyl R-groups (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate).
Thermal Stability: Methyl 2-{[2-(3,4-dimethylanilino)...} degrades above 80°C, limiting high-temperature applications. Cumyl dithiobenzoate outperforms here, maintaining stability up to 120°C .
Polydispersity Control :
- The compound achieves Đ values of 1.1–1.3, comparable to cumyl dithiobenzoate (Đ 1.05–1.2) but superior to trithiocarbonates (Đ 1.2–1.5), which exhibit slower chain-transfer rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
